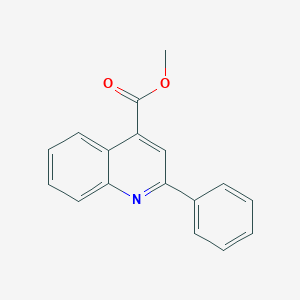
Methyl 2-phenylquinoline-4-carboxylate
Overview
Description
Methyl 2-phenylquinoline-4-carboxylate: is an organic compound belonging to the quinoline family. It is characterized by a quinoline core with a phenyl group at the 2-position and a methyl ester group at the 4-position. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Target of Action
Methyl 2-phenylquinoline-4-carboxylate is a derivative of 2-phenylquinoline-4-carboxylic acid, also known as cincophene . Cincophene has been proven to be a powerful antimicrobial agent . Therefore, the primary targets of this compound are likely to be microbial cells, particularly those of bacteria.
Mode of Action
As a derivative of cincophene, it may share similar antimicrobial properties . Antimicrobial agents typically work by disrupting essential processes in bacterial cells, such as cell wall synthesis, protein production, or DNA replication.
Biochemical Pathways
Given its antimicrobial properties, it is likely to interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is likely to be the inhibition of bacterial growth or the killing of bacteria, given its antimicrobial properties . This would result in a decrease in the number of bacteria in the environment where the compound is applied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenylquinoline-4-carboxylate typically involves the esterification of 2-phenylquinoline-4-carboxylic acid. A common method includes refluxing a mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and concentrated sulfuric acid for several hours. The reaction mixture is then cooled, neutralized with sodium carbonate, and the product is isolated .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, alcohols, and other functionalized derivatives .
Scientific Research Applications
Chemistry: Methyl 2-phenylquinoline-4-carboxylate is used as a precursor in the synthesis of more complex quinoline derivatives. It serves as a building block in organic synthesis and material science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting various biological pathways .
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique structural properties make it valuable in the development of advanced materials .
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A precursor in the synthesis of Methyl 2-phenylquinoline-4-carboxylate.
Quinoline: The parent compound with a wide range of derivatives.
Cinchophen: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific ester functional group, which imparts unique chemical reactivity and biological activity. Its structural features make it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMMBMNYRTPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346111 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-48-9 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenyl-4-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-adamantyl)propyl]-4-bromobenzenesulfonamide](/img/structure/B452034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B452035.png)
![N-[1-(1-adamantyl)butyl]benzenesulfonamide](/img/structure/B452037.png)
![N-[1-(1-adamantyl)propyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452041.png)
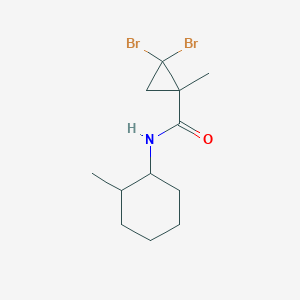

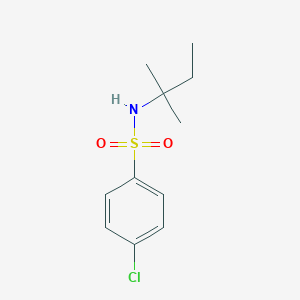
![Ethyl 4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenylcarbamate](/img/structure/B452046.png)
![3-(Pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452047.png)
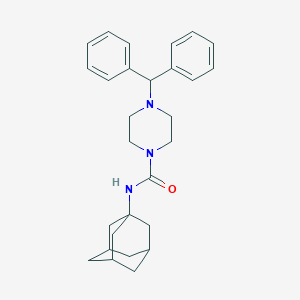
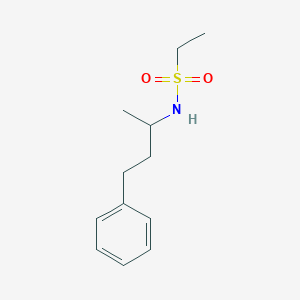
![2,2-dibromo-1-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B452050.png)
![2,2-dibromo-N-(4-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}cyclohexyl)-1-methylcyclopropanecarboxamide](/img/structure/B452052.png)
